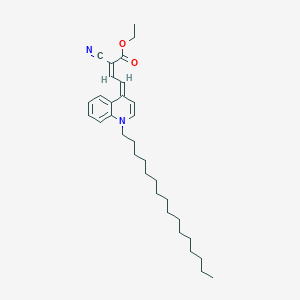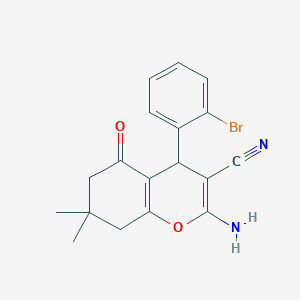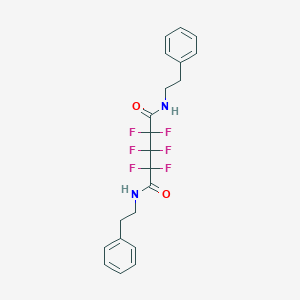
2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide is a fluorinated organic compound characterized by the presence of six fluorine atoms and two phenethyl groups attached to a pentanediamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropentanediamine and phenethyl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from several hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂ in acidic medium, KMnO₄ in neutral or alkaline medium.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical resistance.
作用机制
The mechanism by which 2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Similar in structure but lacks the phenethyl groups.
2,2,3,3,4,4-Hexafluoro-1,5-diaminopentane: Contains amino groups instead of amide groups.
2,2,3,3,4,4-Hexafluoro-1,5-diphenylpentane: Contains phenyl groups instead of phenethyl groups.
Uniqueness
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide is unique due to the presence of both fluorine atoms and phenethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific biological interactions.
属性
分子式 |
C21H20F6N2O2 |
|---|---|
分子量 |
446.4g/mol |
IUPAC 名称 |
2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide |
InChI |
InChI=1S/C21H20F6N2O2/c22-19(23,17(30)28-13-11-15-7-3-1-4-8-15)21(26,27)20(24,25)18(31)29-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,28,30)(H,29,31) |
InChI 键 |
LTYUYVRHQSXJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(=O)NCCC2=CC=CC=C2)(F)F)(F)F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(=O)NCCC2=CC=CC=C2)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dicyano-2-(3-iodophenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B390970.png)
![6-(1-Adamantyl)-2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B390972.png)
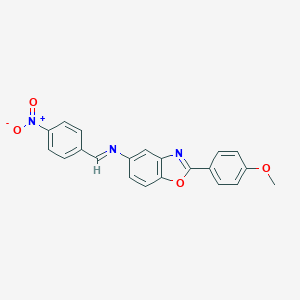
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B390975.png)
![1-(1-adamantylcarbonyl)-2-(3,4-dichlorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390977.png)
![1-(1-adamantylcarbonyl)-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390978.png)
![3-(1-adamantylcarbonyl)-2-(2-thienyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390979.png)
![2-(4-NITROBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B390982.png)
![2-[(3-Phenoxyphenyl)methylidene]propanedinitrile](/img/structure/B390983.png)
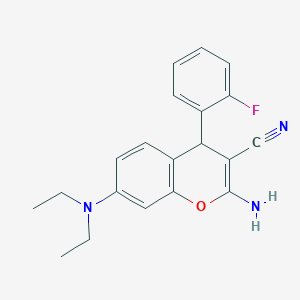
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390987.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B390988.png)
